molecular formula C14H7Cl2N3O3S B2691705 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 937601-65-5

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B2691705
M. Wt: 368.19
InChI Key: NZRHLWDIMGBJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with the molecular formula C14H7Cl2N3O3S . It has an average mass of 368.195 Da and a monoisotopic mass of 366.958527 Da .

Scientific Research Applications

Synthesis and Biological Activities

Quinazolinone derivatives, including compounds structurally related to 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, have been synthesized and evaluated for a range of biological activities. These activities span antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023). The compound has shown significant analgesic activity in experimental models, indicating its potential in pain management research.

Cytotoxicity and Anticancer Potential

Research has also focused on the cytotoxicity and potential anticancer effects of quinazolinone derivatives. Studies involving the synthesis of novel thioxo-quinazolino[3,4-a]quinazolinones and their evaluation in lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cell lines have demonstrated promising results, highlighting the anticancer potential of these compounds (N. Mohammadhosseini et al., 2017).

Antimicrobial Applications

The synthesis of quinazolino-thiadiazoles and their evaluation as antimicrobial agents have revealed broad-spectrum activity against various bacterial and fungal strains. This underscores the potential of quinazolinone derivatives in developing new antimicrobial drugs (H. Patel et al., 2018).

Materials Science and Dye Applications

Quinazolinone derivatives have also found applications in materials science, particularly in the development of dyes with specific fastness properties. The synthesis of styryl and azo disperse dyes derived from quinazolinone compounds for polyester demonstrates the versatility of these chemicals in creating dyes with varying application properties and fastness (H. S. Bhatti & S. Seshadri, 2004).

properties

IUPAC Name

6,8-dichloro-3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-7-5-10-12(11(16)6-7)17-14(23)18(13(10)20)8-1-3-9(4-2-8)19(21)22/h1-6H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHLWDIMGBJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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